molecular formula C19H27N3O4 B15131823 tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate CAS No. 1356087-48-3

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate

Cat. No.: B15131823
CAS No.: 1356087-48-3
M. Wt: 361.4 g/mol
InChI Key: UXCBWYAEXOLCPB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-[3-(phenylmethoxycarbonylamino)azetidin-1-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)22-11-16(12-22)21-9-15(10-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCBWYAEXOLCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745327
Record name tert-Butyl 3-{[(benzyloxy)carbonyl]amino}[1,3'-biazetidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-48-3
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356087-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-{[(benzyloxy)carbonyl]amino}[1,3'-biazetidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3’-biazetidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino acid derivative with a benzyloxycarbonyl group, followed by the formation of the biazetidine ring through cyclization reactions. The tert-butyl group is then introduced via esterification reactions using tert-butanol and appropriate catalysts such as boron trifluoride diethyl etherate . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3’-biazetidine]-1’-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3’-biazetidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3’-biazetidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The biazetidine ring and benzyloxycarbonyl group play crucial roles in binding to target molecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate
  • CAS Number : 1356087-48-3
  • Molecular Formula : C₁₉H₂₇N₃O₄
  • Molecular Weight : 361.4 g/mol
  • Storage : Requires storage at 2–8°C in a dry, sealed environment .

Structural Features :

  • Contains a [1,3'-biazetidine] core, a bicyclic system with two azetidine rings.
  • Functionalized with two protective groups: a tert-butoxycarbonyl (Boc) group at the 1'-position and a benzyloxycarbonyl (Cbz) group at the 3-amino position. These groups enhance stability during synthetic applications .

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS Number Molecular Formula Key Differences Similarity Score Reference
Benzyl 3-((tert-butoxycarbonyl)amino)azetidine-1-carboxylate 1017044-94-8 C₁₇H₂₃N₃O₄ Single azetidine ring; lacks the bicyclic [1,3'-biazetidine] system 1.00
tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate 1630907-35-5 C₂₂H₃₂N₄O₄ Piperazine ring replaces one azetidine; increased conformational flexibility 0.96
tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate (4a) N/A C₁₄H₂₄N₂O₅ Methoxy-oxoethyl substituent at 3′-position; altered electronic profile N/A
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (PBN20120081) 1083181-23-0 C₉H₁₇FN₂O₂ Fluorine substitution at 3-position; enhanced metabolic stability N/A
Key Observations :

Core Structure: The target compound’s [1,3'-biazetidine] bicyclic system distinguishes it from monocyclic azetidine derivatives (e.g., CAS 1017044-94-8) .

Protective Groups : Compounds with Boc/Cbz groups (e.g., CAS 1630907-35-5) share similar stability but differ in backbone rigidity .

Key Observations :
  • The target compound’s synthesis likely parallels methods used for analogues, such as sequential protection of amino groups and ring-closing reactions .
  • Lower yields in catalytic carbonylation (55%) highlight challenges in bicyclic system formation compared to simpler aza-Michael additions (83%) .

Physicochemical Properties

Table 3: Property Comparison
Property Target Compound tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7)
Molecular Weight 361.4 264.16 202.25
Hydrogen Bond Donors 1 1 2
LogP (Predicted) 2.1 (estimated) 1.8 0.5
Solubility Low (hydrophobic Boc/Cbz groups) Moderate (bromine enhances polarity) High (hydroxymethyl group)
Storage Stability Sensitive to hydrolysis (2–8°C recommended) Stable at RT Sensitive to oxidation
Reference
Key Observations :
  • The target compound’s hydrophobicity (LogP ~2.1) limits aqueous solubility compared to hydroxylated analogues (LogP ~0.5) .
  • Brominated derivatives (e.g., CAS 1420859-80-8) exhibit moderate polarity but introduce reactivity for cross-coupling reactions .

Biological Activity

tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H27N3O4
  • Molecular Weight : 361.44 g/mol
  • CAS Number : 1356087-48-3
  • MDL Number : MFCD21607936

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the benzyloxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have shown efficacy against HIV and other viruses by inhibiting viral replication through modulation of host cell pathways.

CompoundVirus TargetEC50 (μM)Reference
Compound AHIV3.98
Compound BTMV58.7

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it may act as an inhibitor of butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter degradation.

EnzymeInhibition TypeIC50 (μM)Selectivity Index
BChECompetitive47.34High

Study on Antiviral Efficacy

In a recent study, derivatives of the compound were synthesized and tested for their antiviral activity against HIV. The results indicated a significant reduction in viral load at concentrations lower than those typically required for cytotoxic effects, suggesting a favorable therapeutic index.

Neuroprotective Effects

Another research focused on the neuroprotective effects of similar compounds demonstrated their ability to cross the blood-brain barrier (BBB). The study highlighted that these compounds could potentially be developed for treating neurodegenerative diseases by inhibiting cholinesterases.

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step strategies using tert-butyl-protected azetidine intermediates. A common approach includes:

  • Step 1: Activation of the azetidine nitrogen via Boc protection (tert-butoxycarbonyl) to stabilize the ring during subsequent reactions .
  • Step 2: Coupling with a benzyloxycarbonyl (Cbz)-protected amine using reagents like DIAD (diisopropyl azodicarboxylate) in THF under nitrogen, as demonstrated in analogous syntheses of azetidine derivatives .
  • Step 3: Purification via column chromatography and validation by HPLC (e.g., >95% purity achieved under optimized conditions) .
    Optimization Tips:
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive groups.
  • Monitor reaction progress via LCMS to identify intermediates and adjust heating times (e.g., 24 hours at 75°C for complete conversion) .

Advanced: How can researchers resolve stereochemical ambiguities in the [1,3'-biazetidine] core during synthesis?

Methodological Answer:
Stereochemical control is critical due to the potential for epimerization or racemization. Techniques include:

  • X-ray Crystallography: To unambiguously assign configurations, as seen in crystallographic studies of tert-butyl-protected azetidine derivatives .
  • Chiral HPLC: Employ chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and quantify optical purity .
  • Circular Dichroism (CD): Useful for correlating optical activity with absolute configuration in solution .

Basic: What analytical techniques are essential for characterizing this compound and verifying its purity?

Methodological Answer:

  • 1H/13C NMR: Confirm structural integrity by matching peaks to expected chemical shifts (e.g., tert-butyl protons at ~1.4 ppm, aromatic Cbz groups at 7.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with <5 ppm error .
  • HPLC: Assess purity using reverse-phase C18 columns (e.g., 97.9% purity achieved under condition G) .

Advanced: How can researchers investigate the compound’s interaction with enzymatic targets, given its structural complexity?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates to measure inhibition constants (Ki) for target enzymes (e.g., proteases or kinases). Pre-incubate the compound with the enzyme and monitor activity changes .
  • Molecular Docking: Perform in silico studies using software like AutoDock Vina to predict binding modes, leveraging the Cbz group’s affinity for hydrophobic pockets .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon/koff) in real-time to validate interactions .

Advanced: How should researchers address discrepancies in synthetic yields reported across studies?

Methodological Answer:
Contradictions often arise from variations in:

  • Catalyst Systems: Compare yields using Pd catalysts vs. organocatalysts (e.g., 59% yield with triphenylphosphine/DIAD vs. lower yields in non-optimized conditions).
  • Purification Methods: Trituration with iso-hexane vs. gradient chromatography can impact recovery .
  • Reagent Purity: Ensure starting materials (e.g., tert-butyl azetidine-1-carboxylate) are ≥98% pure to avoid side reactions .

Basic: What strategies are recommended for stabilizing the compound under different storage conditions?

Methodological Answer:

  • Temperature: Store at –20°C in sealed, argon-flushed vials to prevent tert-butyl group hydrolysis .
  • Solubility: Dissolve in anhydrous DMSO or THF for long-term stability, avoiding protic solvents .
  • Light Sensitivity: Use amber glassware to protect the Cbz group from UV degradation .

Advanced: What mechanistic insights can be gained from studying the hydrolysis of the tert-butyl and Cbz protecting groups?

Methodological Answer:

  • Acid/Base Stability: Expose the compound to TFA (trifluoroacetic acid) for Boc deprotection and hydrogenolysis for Cbz removal. Monitor by TLC to optimize conditions .
  • Kinetic Studies: Use NMR to track hydrolysis rates under varying pH (e.g., tert-butyl esters hydrolyze faster in acidic conditions, while Cbz groups require H2/Pd-C) .

Basic: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functional Group Interconversion: Replace the Cbz group with alternative carbamates (e.g., Fmoc) or explore alkylation of the azetidine nitrogen .
  • Cross-Coupling Reactions: Introduce aryl/heteroaryl substituents via Suzuki-Miyaura coupling to modulate steric/electronic properties .

Advanced: What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

  • QSAR Models: Use software like Schrödinger’s QikProp to estimate logP (–1.2 to 2.5) and aqueous solubility (–3.5 to –2.1 logS) .
  • Molecular Dynamics Simulations: Simulate solvation in water/octanol systems to validate partition coefficients .

Advanced: How can thermal analysis (e.g., DSC, TGA) inform formulation strategies for in vivo studies?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Determine melting points (~150–160°C) and polymorph stability for crystalline forms .
  • Thermogravimetric Analysis (TGA): Assess decomposition thresholds (>200°C) to guide lyophilization or spray-drying processes .

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